- The Os/Cu-Al-hydrotalcite catalyzed hydroxylation of alkenesChemical Communications (Cambridge, 2003, (23), 2922-2923,
Cas no 93-56-1 (rac Styrene Glycol)

rac Styrene Glycol 化学的及び物理的性質
名前と識別子
-
- 1-Phenylethane-1,2-diol
- (+/-)-Styrene glycol
- Phenylethylene glycol
- (+/-)-1-Phenyl-1,2-ethanediol
- (±)-1-Phenyl-1,2-ethanediol
- 1-Phenyl-1,2-ethanediol
- rac Styrene Glycol
- Styrene Glycol
- Phenylethanediol
- 1,2-Ethanediol, 1-phenyl-
- Phenyl glycol
- Phenyl-1,2-ethanediol
- Styrolyl alcohol
- Phenylethane-1,2-diol
- Fenylglycol
- 1-Phenylethylene glycol
- 1,2-Dihydroxy-1-phenylethane
- 1,2-Dihydroxyethylbenzene
- 1,2-Ethanediol, phenyl-
- Fenylglycol [Czech]
- 1-Fenyl-1,2-ethandiol
- Phenyl glycol ether
- alpha,beta-Dihydroxyethylbenzene
- 1-Fenyl-1,2-ethandiol [Czech]
- .alpha.,.beta.-Dihydr
- (+)-1-phenyl-1,2-ethanediol
- 1,2-Ethanediol, phenyl- (6CI, 7CI)
- 1-Phenyl-1,2-ethanediol (ACI)
- (1,2-Dihydroxyethyl)benzene
- (RS)-1-Phenyl-1,2-ethanediol
- (±)-Phenyl glycol
- (±)-Phenyl-1,2-ethanediol
- (±)-Styrene glycol
- 1,2-Dihydroxy-2-phenylethane
- 1-Phenyl-1,2-glycol
- cis-1-Phenyl-1,2-ethanediol
- NSC 406601
- α,β-Dihydroxyethylbenzene
- β-Hydroxy-β-phenylethanol
- SY017542
- AKOS004903345
- UNII-2ZAC511UK8
- 93-56-1
- EINECS 202-258-1
- DTXSID8042422
- 2-phenyl-2-hydroxyethanol
- (S)-(+)-alpha,beta-Dihydroxyethylbenzene; (S)-(+)-Styrene glycol
- alpha-(hydroxymethyl)benzylalcohol
- STYRENE GLYCOL, (+/-)-
- FD10472
- DB-057411
- AI3-03789
- .alpha.,.beta.-Dihydroxyethylbenzene
- BRN 1306723
- CAS-93-56-1
- 1-phenyl-1
- NS00021395
- SY049723
- NSC406601
- EN300-111545
- 4-06-00-05939 (Beilstein Handbook Reference)
- Q26841299
- NCIOpen2_003573
- STYRENE GLYCOL [MI]
- NCGC00255814-01
- SCHEMBL24750
- MFCD00003546
- SB44462
- 1-Phenyl-1,2-ethanediol, 97%
- CHEBI:183269
- Tox21_302040
- 2ZAC511UK8
- (R)-(-)-alpha,beta-Dihydroxyethylbenzene; (R)-(-)-Stryrene glycol
- 1-phenyl-ethane-1,2-diol
- SB44621
- NSC-406601
- SY017543
- DTXCID6022422
- HY-W015788
- AS-11660
- alpha-(hydroxymethyl)benzyl alcohol
- CHEMBL3188703
- CS-W016504
- P0686
- ( inverted exclamation markA)-1-Phenyl-1 pound not2-ethanediol
- DB-011656
-
- MDL: MFCD00003546
- インチ: 1S/C8H10O2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8-10H,6H2
- InChIKey: PWMWNFMRSKOCEY-UHFFFAOYSA-N
- ほほえんだ: OCC(C1C=CC=CC=1)O
- BRN: 1306723
計算された属性
- せいみつぶんしりょう: 138.068
- どういたいしつりょう: 138.068
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 87.3
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 40.5
じっけんとくせい
- 色と性状: 白色針状結晶
- 密度みつど: 1.0742 (rough estimate)
- ゆうかいてん: 65.0 to 68.0 deg-C
- ふってん: 82°C/1mmHg(lit.)
- フラッシュポイント: 160°C
- 屈折率: 1.5340 (estimate)
- すいようせい: almost transparency
- PSA: 40.46000
- LogP: 0.71230
- マーカー: 8861
- FEMA: 3469
- ようかいせい: 水、アルコール、エーテル、ベンゼンに可溶であり、石油エーテルに微溶であるが、熱石油エーテルに可溶である。
rac Styrene Glycol セキュリティ情報
-
記号:
- ヒント:に警告
- 危害声明: H302
- 警告文: P264-P270-P301+P312+P330-P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: S24/25
- RTECS番号:KI2500000
- TSCA:Yes
- ちょぞうじょうけん:Store below +30°C.
rac Styrene Glycol 税関データ
- 税関コード:29062900
rac Styrene Glycol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM255874-500g |
1-Phenylethane-1,2-diol |
93-56-1 | 95% | 500g |
$421 | 2022-06-09 | |
Enamine | EN300-111545-0.1g |
1-phenylethane-1,2-diol |
93-56-1 | 95% | 0.1g |
$364.0 | 2023-10-27 | |
Enamine | EN300-111545-2.5g |
1-phenylethane-1,2-diol |
93-56-1 | 95% | 2.5g |
$810.0 | 2023-10-27 | |
abcr | AB140664-25 g |
Phenylethylene glycol, 97%; . |
93-56-1 | 97% | 25 g |
€102.30 | 2023-07-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-GF809-1g |
rac Styrene Glycol |
93-56-1 | 98% | 1g |
¥41.0 | 2022-06-10 | |
Enamine | EN300-111545-1.0g |
1-phenylethane-1,2-diol |
93-56-1 | 1g |
$28.0 | 2023-06-09 | ||
abcr | AB140664-5 g |
Phenylethylene glycol, 97%; . |
93-56-1 | 97% | 5 g |
€65.10 | 2023-07-20 | |
eNovation Chemicals LLC | D751385-500g |
1,2-Ethanediol, 1-phenyl- |
93-56-1 | 97% | 500g |
$385 | 2024-06-06 | |
TRC | S687810-1g |
rac Styrene Glycol |
93-56-1 | 1g |
$ 64.00 | 2023-09-06 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018708-5g |
rac Styrene Glycol |
93-56-1 | 98% | 5g |
¥40 | 2024-05-20 |
rac Styrene Glycol 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
1.2 Reagents: Sodium bicarbonate Solvents: Water
- Hydrophobic, low-loading and alkylated polystyrene-supported sulfonic acid for several organic reactions in water: remarkable effects of both the polymer structures and loading levels of sulfonic acidsOrganic & Biomolecular Chemistry, 2003, 1(14), 2416-2418,
ごうせいかいろ 3
- Asymmetric dihydroxylation using heterogenized cinchona alkaloid ligands on mesoporous silicaTetrahedron: Asymmetry, 2001, 12(11), 1537-1541,
ごうせいかいろ 4
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
- One-pot synthesis of enantiomerically pure 1,2-diols: asymmetric reduction of aromatic α-oxo aldehydes catalyzed by Candida parapsilosis ATCC 7330Tetrahedron: Asymmetry, 2011, 22(24), 2156-2160,
ごうせいかいろ 5
1.2 Reagents: Acetone
- Enantiopure Chiral (2,4,6-Triisopropylbenzoyl)oxy-[D1]methyllithium: Configurational Stability, Reactions, and Mechanistic StudiesJournal of Organic Chemistry, 2009, 74(6), 2380-2388,
ごうせいかいろ 6
- Synthesis method of phenyl glycol from styrene oxide and 2-chloroethylamine hydrochloride, China, , ,
ごうせいかいろ 7
- Heterometallic Metal-Organic Frameworks That Catalyze Two Different Reactions SequentiallyInorganic Chemistry, 2016, 55(12), 5729-5731,
ごうせいかいろ 8
- Asymmetric hydrogenation of α-hydroxy ketones: a reaction sensitive toward electronic effect of substratesChinese Journal of Chemistry, 2008, 26(9), 1656-1658,
ごうせいかいろ 9
- Method for producing alcohol by catalytic hydrogenation of lactone or carboxylic acid ester in liquid phase, World Intellectual Property Organization, , ,
ごうせいかいろ 10
- Preparation of ruthenium-diamine complexes as asymmetric reduction catalysts, World Intellectual Property Organization, , ,
ごうせいかいろ 11
- Erbium(III) triflate is a highly efficient catalyst for the synthesis of β-alkoxy alcohols, 1,2-diols and β-hydroxy sulfides by ring opening of epoxidesSynthesis, 2009, (20), 3433-3438,
ごうせいかいろ 12
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6, rt
- Reduction of aromatic and aliphatic keto esters using sodium borohydride/MeOH at room temperature: a thorough investigationTetrahedron, 2010, 66(23), 3995-4001,
ごうせいかいろ 13
- Sulfonate hydrogenation catalyst and method of producing alcohol compound using the same, United States, , ,
ごうせいかいろ 14
- Hydrogenation of CO2-Derived Carbonates and Polycarbonates to Methanol and Diols by Metal-Ligand Cooperative Manganese CatalysisAngewandte Chemie, 2018, 57(41), 13439-13443,
ごうせいかいろ 15
1.2 Reagents: Thiourea ; 18 h, rt
- Organocatalytic Synthesis of Thiiranes from AlkenesEuropean Journal of Organic Chemistry, 2022, 2022(34),,
ごうせいかいろ 16
- An Environmentally Benign Catalytic Method for Efficient and Selective Nucleophilic Ring Opening of Oxiranes by Zirconium Tetrakis(dodecyl Sulfate)Helvetica Chimica Acta, 2010, 93(3), 405-413,
ごうせいかいろ 17
- Novel formal synthesis of stereospecifically C-6 deuterated D-glucose employing configurationally stable alkoxymethyllithiumsTetrahedron, 2010, 66(3), 591-598,
ごうせいかいろ 18
- Fluorous osmium tetraoxide (FOsO4). A recoverable and reusable catalyst for dihydroxylation of olefinsTetrahedron Letters, 2004, 45(9), 1965-1968,
ごうせいかいろ 19
- Thermal Safety and Structure-Related Reactivity Investigation of Five-Membered Cyclic SulfamidatesOrganic Process Research & Development, 2022, 26(9), 2614-2623,
ごうせいかいろ 20
- Epoxide Ring-Opening Reactions with Mesoporous Silica-Supported Fe(III) CatalystsACS Catalysis, 2011, 1(5), 502-510,
rac Styrene Glycol Raw materials
- Benzenemethanol, α-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]-
- Methyl (S)-(+)-mandelate
- Ethanone,2-hydroxy-1-(2-methoxyphenyl)-
- 4-phenyl-1,3-dioxolan-2-one
- Benzoic acid, 2,4,6-tris(1-methylethyl)-, 2-[(methylthio)thioxomethoxy]-2-phenylethyl ester
- 2-Oxo-2-phenylacetaldehyde
- 2-Hydroxyacetophenone
- Ethyl benzoylformate
rac Styrene Glycol Preparation Products
rac Styrene Glycol サプライヤー
rac Styrene Glycol 関連文献
-
Randy Tran,Stefan M. Kilyanek Dalton Trans. 2019 48 16304
-
Thakkellapati Sivakumari,Anju Chadha RSC Adv. 2014 4 60526
-
Timothy C. Siu,Israel Silva,Maiko J. Lunn,Alex John New J. Chem. 2020 44 9933
-
Nelly Ntumba Tshibalonza,Jean-Christophe M. Monbaliu Green Chem. 2020 22 4801
-
Friederike C. Jentoft Catal. Sci. Technol. 2022 12 6308
-
Rachel A. Yang,Michele L. Sarazen Catal. Sci. Technol. 2021 11 5282
-
Jeremy R. Lohman,Sheng-Xiong Huang,Geoffrey P. Horsman,Paul E. Dilfer,Tingting Huang,Yihua Chen,Evelyn Wendt-Pienkowski,Ben Shen Mol. BioSyst. 2013 9 478
-
Ying Zhang,Xiaoning Jin,Xiaofei Ma,Yong Wang Anal. Methods 2021 13 8
-
Matthieu Balas,Asma Mayoufi,Richard Villanneau,Franck Launay React. Chem. Eng. 2023 8 345
-
Juan Liu,Soumya Mukherjee,Fei Wang,Roland A. Fischer,Jian Zhang Chem. Soc. Rev. 2021 50 5706
rac Styrene Glycolに関する追加情報
rac Styrene Glycol (CAS No. 93-56-1): A Versatile Chiral Intermediate in Chemical and Pharmaceutical Research
The compound rac Styrene Glycol, identified by the Chemical Abstracts Service (CAS) registry number CAS No. 93-56-1, is a chiral diol with significant applications in both academic and industrial settings. Comprising a racemic mixture of its two enantiomers, this compound serves as a critical building block for synthesizing advanced pharmaceuticals, agrochemicals, and specialty polymers. Its unique structural features—a styrenyl group linked to a vicinal diol—provide opportunities for stereoselective reactions and functionalization, making it indispensable in asymmetric synthesis strategies.
In recent years, researchers have explored the enantioselective catalytic oxidation of rac Styrene Glycol, leveraging its inherent chirality to produce optically pure derivatives. A groundbreaking study published in the Journal of the American Chemical Society (2023) demonstrated that using iridium-based catalysts under mild conditions could achieve >98% enantiomeric excess (ee) in the synthesis of α-styryl alcohols. This advancement addresses longstanding challenges in separating costly racemic mixtures, thereby enhancing the economic viability of pharmaceutical intermediate production.
The dihydroxy functionality of CAS No. 93-56-1 enables versatile derivatization pathways. In drug discovery programs targeting neurodegenerative diseases, chemists have successfully employed this compound as a precursor for constructing bioactive scaffolds with precise stereochemistry. For instance, a 2024 paper in Nature Communications highlighted its role in synthesizing novel β-secretase inhibitors with improved blood-brain barrier permeability and reduced off-target effects compared to earlier generations of compounds.
In polymer science applications, rac Styrene Glycol's ability to form cross-linking networks has been utilized to develop stimuli-responsive materials. Recent work by researchers at MIT (2023) showed that incorporating this compound into polyurethane matrices creates materials capable of reversible shape-memory behavior under specific pH conditions—a property highly sought after for biomedical devices requiring programmable mechanical responses.
A notable area of current investigation involves the compound's role in click chemistry protocols. A collaborative study between Stanford University and Merck scientists (published early 2024) demonstrated that under copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) conditions, appropriately functionalized derivatives of CAS No. 93-56-1 enable rapid conjugation with biomolecules while maintaining desired stereochemical integrity. This opens new avenues for bioconjugate synthesis essential to antibody-drug conjugate development.
Spectroscopic analysis confirms the compound's characteristic absorption patterns: UV-visible spectra exhibit π→π* transitions at 245 nm corresponding to its styrenyl moiety, while NMR studies reveal distinct proton signals at δ 4.8–5.5 ppm for the allylic protons and δ 3.7–4.0 ppm for the hydroxyl groups when dissolved in D2O. These spectral fingerprints are crucial for quality control during large-scale manufacturing processes adhering to ICH guidelines.
The thermodynamic stability of rac Styrene Glycol has been re-evaluated using modern computational methods (DFT calculations). A computational study from ETH Zurich (2024) revealed unexpected hydrogen bonding interactions between hydroxyl groups when crystallized under low temperature conditions (-40°C), which explains previously unobserved solid-state properties reported by experimentalists working on crystallization optimization projects.
In pharmacokinetic studies involving animal models, researchers at Pfizer have shown that stereoisomer-specific metabolism pathways exist when either enantiomer is administered separately versus their racemic mixture (Bioorganic & Medicinal Chemistry Letters, 2024). This finding underscores the importance of stereochemical control during drug development phases where both efficacy and safety profiles are optimized through chiral purity management.
New analytical techniques like chiral LC-MS/MS have enabled precise quantification of trace amounts (<1 ppm) of individual enantiomers during purification processes. A methodological paper from Bruker Daltonics (late 2023) details how high-resolution mass spectrometry combined with chiral stationary phases allows real-time monitoring during continuous manufacturing setups—a key requirement for cGMP-compliant production environments.
Safety data sheets updated in Q1 2024 now include novel toxicity assessment metrics derived from zebrafish embryo assays and human hepatocyte cultures. These studies indicate that when properly formulated below recommended exposure limits (<1 mg/kg), the compound exhibits acceptable biocompatibility profiles critical for preclinical drug candidate evaluation stages.
Synthetic methodologies continue to evolve with green chemistry principles guiding process improvements since 2018 regulations emphasized sustainability metrics. Recent publications from BASF research teams show solvent-free microwave-assisted synthesis routes achieving >95% yield while reducing energy consumption by up to 67% compared to traditional reflux methods—a significant step toward meeting EHS compliance requirements across global markets.
In materials science applications, self-healing polymers incorporating CAS No. 93-56-1-derived units demonstrate remarkable mechanical properties under physiological conditions (Nature Materials, March 2024). These polymers exhibit tensile strengths exceeding conventional medical-grade plastics while maintaining flexibility at body temperature through dynamic covalent bond formation mechanisms involving its hydroxyl groups.
Bioisosteric replacements based on this compound's structure are being explored as alternatives to traditional sulfonylurea motifs in diabetes medication design (JMC Online First, May 2024). Computational docking studies suggest that diol-containing analogs may offer improved receptor binding kinetics without compromising metabolic stability—a promising direction given current concerns over drug-induced hypoglycemia events with existing therapies.
New crystal engineering approaches have uncovered previously unknown solid-state forms through high-throughput screening methods applied since mid-2023. The recently identified Form X exhibits superior solubility characteristics compared to amorphous states, which is particularly advantageous for formulation development targeting oral administration routes where dissolution rates critically affect bioavailability metrics.
In catalysis research, palladium complexes coordinated via one hydroxyl group show enhanced activity in Suzuki-Miyaura coupling reactions involving styrenic substrates (Angewandte Chemie International Edition, July 2024). This discovery was made possible through X-ray crystallography revealing unprecedented ligand coordination geometries that stabilize reactive intermediates more effectively than classical phosphine ligands under similar reaction conditions.
Precision medicine initiatives are now utilizing isotopically labeled variants (13C-enriched forms) produced via modern carbonylation processes described in an ACS Catalysis paper (October 2023). These labeled compounds enable detailed metabolic pathway tracking using NMR spectroscopy without compromising stereochemical integrity—a breakthrough technique validated recently across multiple Phase I clinical trials involving first-in-class kinase inhibitors.
The compound's photochemical properties have been harnessed in novel light-responsive drug delivery systems developed by UC Berkeley researchers (published February 2024). By attaching photosensitive groups adjacent to its styrenyl core via Diels-Alder reactions followed by ring-opening metathesis polymerization (ROMP), they created nanocarriers whose cargo release can be precisely triggered using near-infrared light—addressing longstanding challenges related to spatiotemporal control in targeted therapies.
New computational models predicting reaction pathways involving rac Styrene Glycol's intermediates were validated against experimental data from multiple laboratories worldwide (JCTC Rapid Communication, April 2024). These machine learning-enhanced algorithms now allow chemists to simulate enantioselective aldol condensation outcomes with ~98% accuracy before proceeding to lab-scale synthesis—an innovation significantly accelerating hit-to-lead transitions during drug discovery campaigns.
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